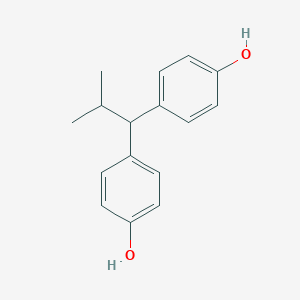![molecular formula C10H11ClO3 B160277 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 139399-01-2](/img/structure/B160277.png)
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride, also known as DCC, is an important synthetic intermediate used in organic chemistry. It is commonly used in the synthesis of peptides, pharmaceuticals, and other organic compounds. DCC is a highly reactive compound that is commonly used as a coupling agent in peptide synthesis. It is also used as a reagent in the preparation of esters, amides, and other organic compounds.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is based on its ability to act as a coupling agent in peptide synthesis. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride reacts with the carboxyl group of one amino acid and the amino group of another amino acid to form an amide bond. This reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amino group of the second amino acid to form the amide bond.
Biochemische Und Physiologische Effekte
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride does not have any direct biochemical or physiological effects. It is a synthetic intermediate that is used in the synthesis of other organic compounds. It is not used as a drug or therapeutic agent and does not have any known biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in lab experiments is its high reactivity and versatility. It is a highly effective coupling agent that can be used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is also relatively inexpensive and easy to handle. However, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is a highly reactive compound that can be hazardous if not handled properly. It is also prone to degradation and can be difficult to store for long periods of time.
Zukünftige Richtungen
There are many future directions for the use of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new bioactive compounds, such as peptides and pharmaceuticals. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can also be used in the development of new synthetic methods and techniques for organic synthesis. In addition, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can be used in the development of new coupling agents and reagents for peptide synthesis. Overall, the potential applications for 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research are vast and varied.
Synthesemethoden
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is synthesized by the reaction of oxalyl chloride with norbornadiene. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a dehydration reaction to give the desired product. The synthesis of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is widely used in scientific research for the synthesis of peptides and other organic compounds. It is an important reagent in the field of organic chemistry and is used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is commonly used in the preparation of esters, amides, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Eigenschaften
CAS-Nummer |
139399-01-2 |
|---|---|
Produktname |
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride |
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-9(2)5-3-4-10(9,8(11)14)7(13)6(5)12/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VSGWZEXTHLODJA-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C |
Synonyme |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



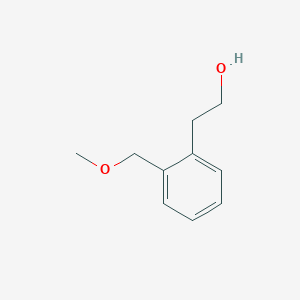
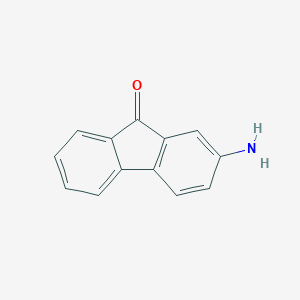
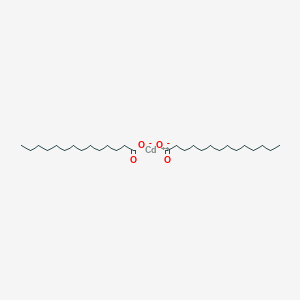
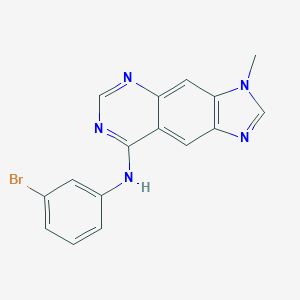
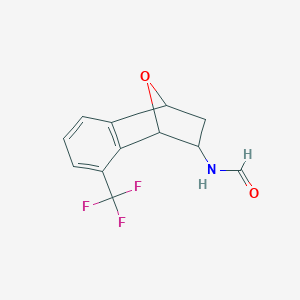
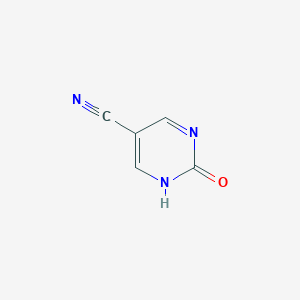
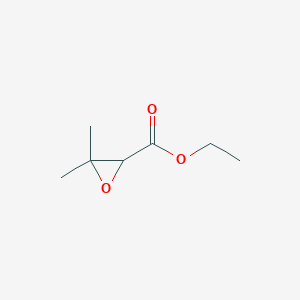
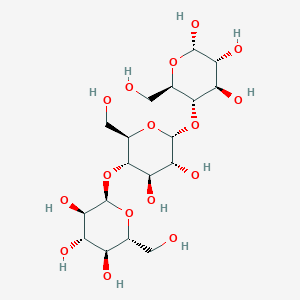
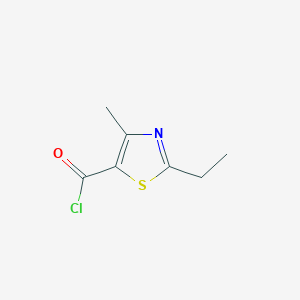
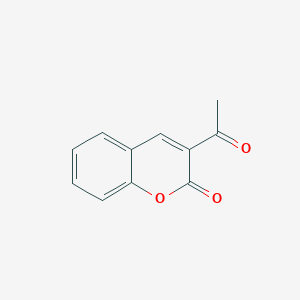
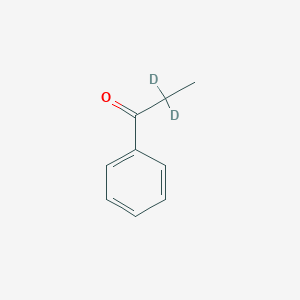
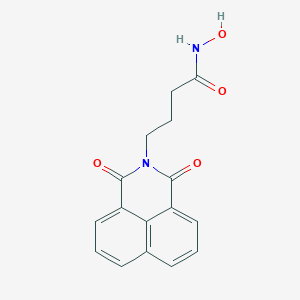
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)
